N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide
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Description
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide is a useful research compound. Its molecular formula is C17H24N6O and its molecular weight is 328.42. The purity is usually 95%.
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Mechanism of Action
Target of action
Triazoles and pyridazines can interact with a variety of biological targets. For example, some triazoles have been found to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. For instance, triazoles inhibit the aforementioned enzyme by binding to its active site, thereby preventing it from catalyzing the conversion of lanosterol to ergosterol .
Biochemical pathways
The inhibition of ergosterol synthesis by triazoles leads to a disruption of the fungal cell membrane, affecting its permeability and leading to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific chemical structure. Generally, heterocyclic compounds like triazoles and pyridazines can exhibit a wide range of ADME properties .
Result of action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. In the case of triazoles, their antifungal action results in the death of fungal cells .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of some triazoles can be affected by the pH of the environment .
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-11(2)17(24)21(3)13-9-22(10-13)15-8-7-14-18-19-16(23(14)20-15)12-5-4-6-12/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJQPQLAAWFRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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